molecular formula C19H17ClFN3O5 B3008002 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime CAS No. 478249-74-0

2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime

Cat. No.: B3008002
CAS No.: 478249-74-0
M. Wt: 421.81
InChI Key: VVKZNKQTINUECC-XLNRJJMWSA-N
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Description

2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime is a complex organic compound that features both a dinitrophenyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(Z)-N-[(3-chloro-2-fluorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5/c20-16-6-3-4-12(19(16)21)11-29-22-17-7-2-1-5-14(17)15-9-8-13(23(25)26)10-18(15)24(27)28/h3-4,6,8-10,14H,1-2,5,7,11H2/b22-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKZNKQTINUECC-XLNRJJMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=C(C(=CC=C2)Cl)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/OCC2=C(C(=CC=C2)Cl)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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